molecular formula C23H23N3O3S B4777879 N-benzyl-3-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)benzamide

N-benzyl-3-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)benzamide

Cat. No. B4777879
M. Wt: 421.5 g/mol
InChI Key: LYRKVEUVXQPXJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-3-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)benzamide, also known as BZML, is a compound that has been studied for its potential use in scientific research. It is a benzamide derivative that has shown promising results in various studies.

Mechanism of Action

The mechanism of action of N-benzyl-3-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)benzamide is not fully understood. However, it is believed to work by inhibiting specific enzymes and pathways that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
N-benzyl-3-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)benzamide has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is a process of programmed cell death. N-benzyl-3-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)benzamide has also been shown to reduce inflammation by inhibiting the production of specific cytokines and enzymes.

Advantages and Limitations for Lab Experiments

One advantage of using N-benzyl-3-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)benzamide in lab experiments is its potential use in the development of new cancer treatments and anti-inflammatory drugs. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the research of N-benzyl-3-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)benzamide. One possible direction is to investigate its potential use in combination with other drugs for cancer treatment. Another direction is to study its effects on other diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand its mechanism of action and its potential use in clinical settings.
In conclusion, N-benzyl-3-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)benzamide is a compound that has shown promising results in various scientific research applications. Its potential use in the development of new cancer treatments and anti-inflammatory drugs makes it an important area of study. However, more research is needed to fully understand its mechanism of action and potential side effects.

Scientific Research Applications

N-benzyl-3-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)benzamide has been studied for its potential use in various scientific research applications. It has been investigated for its anticancer properties, as it has shown to inhibit the growth of cancer cells in vitro. N-benzyl-3-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)benzamide has also been studied for its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases.

properties

IUPAC Name

N-benzyl-3-[(3,4-dimethoxyphenyl)carbamothioylamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S/c1-28-20-12-11-19(14-21(20)29-2)26-23(30)25-18-10-6-9-17(13-18)22(27)24-15-16-7-4-3-5-8-16/h3-14H,15H2,1-2H3,(H,24,27)(H2,25,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRKVEUVXQPXJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=S)NC2=CC=CC(=C2)C(=O)NCC3=CC=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-3-{[(3,4-dimethoxyphenyl)carbamothioyl]amino}benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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